molecular formula C9H10N2O3 B14849786 (2-Acetyl-6-aminopyridin-4-YL)acetic acid

(2-Acetyl-6-aminopyridin-4-YL)acetic acid

Katalognummer: B14849786
Molekulargewicht: 194.19 g/mol
InChI-Schlüssel: AEDJHQFPSJVVRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Acetyl-6-aminopyridin-4-YL)acetic acid is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol It is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of (2-Acetyl-6-aminopyridin-4-YL)acetic acid typically involves the acylation of 6-aminopyridine. One common method is the reaction of 6-aminopyridine with acetic anhydride under basic conditions. The reaction is usually carried out at an elevated temperature to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Acetyl-6-aminopyridin-4-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of different acylated or alkylated pyridine compounds .

Wissenschaftliche Forschungsanwendungen

(2-Acetyl-6-aminopyridin-4-YL)acetic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of (2-Acetyl-6-aminopyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-Acetyl-6-aminopyridin-4-YL)acetic acid is unique due to its specific acetyl and amino substitutions on the pyridine ring. These functional groups confer distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C9H10N2O3

Molekulargewicht

194.19 g/mol

IUPAC-Name

2-(2-acetyl-6-aminopyridin-4-yl)acetic acid

InChI

InChI=1S/C9H10N2O3/c1-5(12)7-2-6(4-9(13)14)3-8(10)11-7/h2-3H,4H2,1H3,(H2,10,11)(H,13,14)

InChI-Schlüssel

AEDJHQFPSJVVRR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=NC(=CC(=C1)CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.